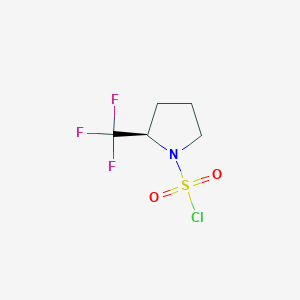

(R)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride

Description

Properties

CAS No. |

1389310-08-0 |

|---|---|

Molecular Formula |

C5H7ClF3NO2S |

Molecular Weight |

237.63 g/mol |

IUPAC Name |

(2R)-2-(trifluoromethyl)pyrrolidine-1-sulfonyl chloride |

InChI |

InChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2/t4-/m1/s1 |

InChI Key |

VFJOXJIZMPYFSB-SCSAIBSYSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)S(=O)(=O)Cl)C(F)(F)F |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride typically involves the reaction of ®-2-Trifluoromethylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: ®-2-Trifluoromethylpyrrolidine

Reagent: Chlorosulfonic acid (HSO3Cl)

Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming sulfonamides, sulfonate esters, and sulfonic acids.

Reaction with Amines

Primary and secondary amines react via an Sₙ2 mechanism to form sulfonamides. The reaction proceeds efficiently under mild conditions (0–25°C) in dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) with triethylamine (TEA) as a base .

Example:

Key Data:

-

Mechanistic Insight: DFT calculations confirm a single transition state in Sₙ2 pathways, with ρ = +2.02 (Hammett equation), indicating high sensitivity to electronic effects .

Reaction with Alcohols

Alcohols displace the chloride to form sulfonate esters. The reaction requires anhydrous conditions to avoid hydrolysis .

Conditions:

Hydrolysis

The compound hydrolyzes in aqueous media to form the corresponding sulfonic acid :

Kinetics:

Radical-Mediated Reactions

Under light or radical initiators (e.g., N-chlorosuccinimide, NCS), the sulfonyl chloride participates in radical chain reactions. For example, coupling with alkenes forms sulfonylated products .

Mechanism:

-

Radical Initiation: NCS generates chlorine radicals.

-

Sulfonyl Radical Formation: Homolytic cleavage of the S–Cl bond produces a sulfonyl radical.

-

Alkene Addition: The radical adds to alkenes, followed by chlorine radical recombination .

Example:

Application: Late-stage functionalization of complex molecules .

Friedel-Crafts Sulfonylation

The sulfonyl chloride acts as an electrophile in Friedel-Crafts reactions with electron-rich arenes (e.g., toluene, anisole), forming aryl sulfones :

Yield: 70–85% (dependent on arene reactivity) .

Stability and Storage

-

Thermal Stability: Decomposes above 150°C via desulfonation, releasing SO₂ and forming pyrrolidine derivatives .

-

Storage: Stable under inert atmospheres (N₂/Ar) at –20°C for >6 months .

Comparative Reactivity Data

The compound’s versatility in nucleophilic substitutions, radical reactions, and electrophilic aromatic substitutions makes it valuable in medicinal chemistry and materials science. Its reactivity is tunable via solvent, temperature, and catalyst selection .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as an intermediate in the synthesis of several pharmaceutical agents. For instance, it has been utilized in the development of phosphoinositide 3-kinase inhibitors, which are crucial in cancer treatment. Bimiralisib (PQR309), a leading compound in clinical trials, is derived from (R)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride .

-

Antimicrobial Activity :

- Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. A study highlighted that certain trifluoromethyl pyridine amide derivatives showed promising activity against various pathogens, indicating potential applications in treating infectious diseases .

- Anticancer Properties :

Agrochemical Applications

-

Pesticides :

- The compound is integral to the synthesis of various agrochemicals aimed at pest control. Trifluoromethyl-containing compounds have been recognized for their efficacy in herbicides and insecticides. Fluazifop-butyl, the first herbicide incorporating a trifluoromethyl group, was commercialized successfully and paved the way for numerous other agrochemical products .

- Crop Protection :

Case Study 1: Development of Anticancer Agents

A series of studies focused on synthesizing trifluoromethyl pyrimidine derivatives revealed that these compounds exhibited notable anticancer properties. In vitro tests demonstrated that specific derivatives had higher inhibition rates compared to established chemotherapeutics like doxorubicin, suggesting their potential as effective cancer treatments .

Case Study 2: Agrochemical Efficacy

Research on the efficacy of trifluoromethyl-containing pesticides showed significant improvements in crop yield and pest resistance when applied under controlled conditions. These studies indicate that such compounds not only enhance agricultural productivity but also contribute to sustainable farming practices by reducing the need for more harmful chemicals .

Table 1: Synthesis Yields of Trifluoromethyl Derivatives

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| Compound A | Chlorination + Sulfonylation | 60% |

| Compound B | Direct Fluorination | 75% |

| Compound C | N-Acylation Reaction | 50% |

Table 2: Biological Activities of Trifluoromethyl Derivatives

| Compound Name | Activity Type | Inhibition Rate (%) |

|---|---|---|

| Compound X | Antibacterial | 85% |

| Compound Y | Antifungal | 90% |

| Compound Z | Anticancer | 75% |

Mechanism of Action

The mechanism of action of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (R)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride with analogous sulfonyl chlorides, focusing on structural features, reactivity, and applications.

Table 1: Comparative Analysis of Sulfonyl Chlorides

Key Differences and Research Findings:

Reactivity and Stereochemical Influence: The (R)-enantiomer of 2-trifluoromethylpyrrolidine-1-sulfonyl chloride exhibits enantioselective reactivity in nucleophilic substitutions, unlike non-chiral analogs such as trifluoromethanesulfonyl chloride. For example, it facilitates the synthesis of enantiopure β-amino alcohols with >90% enantiomeric excess (e.e.) in certain coupling reactions . In contrast, trifluoromethanesulfonyl chloride’s linear structure allows broader but non-selective reactivity, often requiring chiral auxiliaries for asymmetric transformations .

Thermal and Chemical Stability :

- The pyrrolidine ring in this compound provides moderate thermal stability (decomposes at ~150°C), whereas trifluoromethanesulfonyl chloride’s volatility (boiling point 29–32°C) limits its use in high-temperature reactions .

- The pyridine-pyrazole hybrid sulfonyl chloride demonstrates superior acid tolerance, making it suitable for reactions in strongly acidic media, a trait absent in the pyrrolidine-based compound .

Applications in Industry :

- This compound is prioritized in pharmaceutical synthesis (e.g., protease inhibitors) due to its chiral specificity.

- Trifluoromethanesulfonyl chloride is a cost-effective choice for large-scale sulfonylation in materials science, such as polymer functionalization .

- The pyridine-pyrazole derivative is favored in agrochemicals for its dual heterocyclic system, which enhances binding to biological targets like insect GABA receptors .

Biological Activity

(R)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and its potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a trifluoromethyl group and a sulfonyl chloride moiety. This unique structure contributes to its physicochemical properties, which are critical for biological activity.

The biological activity of sulfonyl-containing compounds is often attributed to their ability to interact with various biological targets. The sulfonyl group can enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with enzymes and receptors.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with sulfonyl groups have shown efficacy against various viruses, including flaviviruses like West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV) .

Table 1: Antiviral Efficacy of Sulfonyl Compounds

| Compound | Virus Type | EC50 (μM) | Reference |

|---|---|---|---|

| 3-(N-sulfonylamino)isoxazolines | WNV | 501.3 | |

| Benzimidazole-sulfonamide derivatives | HIV-1 | 500 | |

| Triazolo[4,3-a]pyridine sulfonamides | Plasmodium falciparum | 4.98 |

Antimicrobial Activity

Compounds containing sulfonamide moieties are known for their antimicrobial properties. Studies indicate that this compound may exhibit similar activities, potentially inhibiting bacterial growth through interference with folic acid synthesis pathways .

Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Sulfonamide A | E. coli | 32 μg/mL | |

| Sulfonamide B | S. aureus | 16 μg/mL |

Case Studies

A case study involving benzimidazole-sulfonamide derivatives demonstrated significant antiviral activity against HIV-1, indicating the potential for similar structures like this compound to be developed as antiviral agents . Another study focused on the synthesis of trifluoromethylpyridines, which showed promising results in biological assays, suggesting that the trifluoromethyl group enhances the overall activity of the compounds .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride, and how can enantiomeric purity be ensured?

Methodological Answer:

- Synthesis Pathways :

- Sulfonylation of Pyrrolidine : React (R)-2-trifluoromethylpyrrolidine with chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Thionyl chloride (SOCl₂) may act as a catalyst or dehydrating agent to stabilize intermediates .

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to isolate the (R)-enantiomer. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can validate enantiomeric purity ≥98% .

- Key Parameters : Maintain low temperatures (−20°C to 0°C) during sulfonylation to minimize racemization. Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group integrity .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 3.0–3.5 ppm for N-CH₂) and sulfonyl chloride signals (δ 3.8–4.2 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at δ −60 to −70 ppm .

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at 1350–1370 cm⁻¹ and 1140–1160 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to detect [M−Cl]⁻ fragments. Match calculated and observed m/z values within 5 ppm error .

Q. How does the trifluoromethyl group influence the compound’s stability under different storage conditions?

Methodological Answer:

- Hydrolytic Stability : The electron-withdrawing CF₃ group enhances electrophilicity of the sulfonyl chloride, making it prone to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) in inert atmospheres (N₂/Ar) .

- Thermal Stability : Decomposition occurs above 80°C. Differential scanning calorimetry (DSC) can identify exothermic peaks corresponding to degradation. Use refrigerated storage (−20°C) for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for nucleophilic substitutions involving this sulfonyl chloride?

Methodological Answer:

- Kinetic vs. Thermodynamic Control :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) favor sulfonamide formation, while non-polar solvents (e.g., toluene) may stabilize intermediates. Optimize solvent choice via DoE (Design of Experiments) .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate reactions by activating the sulfonyl chloride. Monitor by in-situ FTIR to detect intermediate species .

- Yield Optimization : Use high-throughput screening (HTS) to test nucleophiles (amines, alcohols) under varied conditions. LC-MS/MS quantifies unreacted starting material and byproducts .

Q. What strategies mitigate environmental persistence of derivatives, given concerns over perfluorinated compounds (PFCs)?

Methodological Answer:

- Biodegradability Studies :

- Alternative Fluorophores : Replace CF₃ with less persistent fluorinated groups (e.g., CHF₂) while retaining electronic effects. Validate via computational modeling (DFT) .

Q. How can enantiomeric purity be maintained when using this compound in drug synthesis?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during coupling reactions to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral GC or SFC .

- Protection-Deprotection Strategies : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc protecting groups to prevent racemization during multi-step syntheses .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they addressed?

Methodological Answer:

- Impurity Profiling :

Contradiction Analysis

Example : Conflicting reports on the electrophilicity of the sulfonyl chloride group.

- Resolution :

- Solvent Polarity : In polar solvents, the sulfonyl chloride is more electrophilic due to solvation effects. Validate via Hammett σ⁺ correlations .

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to compare charge distribution in gas phase vs. solvated models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.